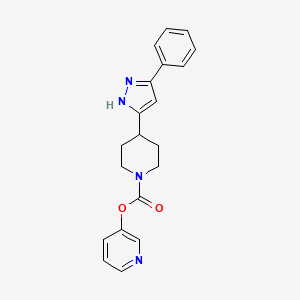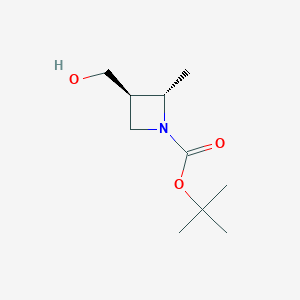![molecular formula C12H12ClN3O2 B15358978 Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine with a suitable halide, such as 4-chlorobenzaldehyde, under acidic conditions.
Methylation: The triazole ring is then methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Esterification: Finally, the carboxylate ester group is introduced by reacting the triazole with methanol in the presence of a catalyst, such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the triazole ring or the chlorophenyl group.
Substitution: Substitution reactions can occur at the triazole ring or the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products include reduced triazole derivatives and chlorophenyl derivatives.
Substitution: The major products are various substituted triazole and chlorophenyl derivatives.
Scientific Research Applications
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate is compared with other similar compounds, such as:
Methyl 1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a methoxy group instead of a chlorophenyl group, leading to different chemical and biological properties.
Methyl 1-[(4-nitrophenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a nitro group instead of a chlorophenyl group, resulting in different reactivity and biological activity.
Methyl 1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a fluorophenyl group, which affects its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H12ClN3O2 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-8-11(12(17)18-2)14-15-16(8)7-9-3-5-10(13)6-4-9/h3-6H,7H2,1-2H3 |
InChI Key |
RZYSELMIRDLWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


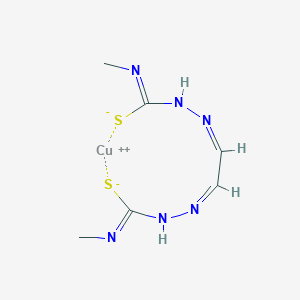
![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)
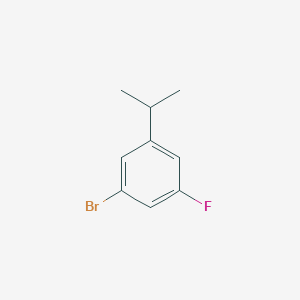

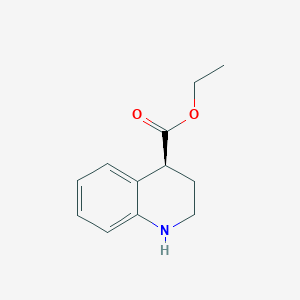
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)

